Methyl 2-(trifluoromethyl)quinoline-6-carboxylate is a synthetic compound with the molecular formula and a molecular weight of approximately 255.2 g/mol. It is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological activities. The compound is recognized for its applications in organic synthesis, medicinal chemistry, and material science.
This compound can be synthesized through various chemical methods, primarily involving the reaction of specific anilines with acetoacetate derivatives. It is commercially available from chemical suppliers such as VWR and BenchChem, which provide detailed specifications regarding its purity and handling precautions .
Methyl 2-(trifluoromethyl)quinoline-6-carboxylate belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. It is classified as an organic compound due to its carbon-based structure and is often utilized as a building block in the synthesis of more complex organic molecules.
The synthesis of methyl 2-(trifluoromethyl)quinoline-6-carboxylate typically involves several key steps:
The reaction conditions can vary, with temperature and reaction time being critical for optimizing yield and purity. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability while adhering to green chemistry principles to minimize environmental impact .
The molecular structure of methyl 2-(trifluoromethyl)quinoline-6-carboxylate features a quinoline ring system substituted at the 2-position with a trifluoromethyl group and at the 6-position with a carboxylate ester group. This configuration contributes to its unique chemical reactivity.
Methyl 2-(trifluoromethyl)quinoline-6-carboxylate can undergo several significant chemical reactions:
The mechanism of action for methyl 2-(trifluoromethyl)quinoline-6-carboxylate involves its interaction with specific biological targets:
Methyl 2-(trifluoromethyl)quinoline-6-carboxylate has several significant applications:
Quinoline, a bicyclic heterocycle formed by fusing benzene with pyridine, represents a privileged scaffold in medicinal chemistry due to its diverse biological activities and structural versatility. The unique electronic properties of the quinoline ring system facilitate π-stacking interactions with biological targets while allowing strategic substitution at multiple positions to fine-tune pharmacological properties. Methyl 2-(trifluoromethyl)quinoline-6-carboxylate exemplifies this molecular architecture, incorporating two strategically positioned functional groups – the trifluoromethyl (-CF₃) at C2 and the methyl ester (-COOCH₃) at C6 – that synergistically enhance its utility as a synthetic intermediate for drug discovery [1] [2]. Its molecular framework (C₁₂H₈F₃NO₂; MW: 255.19 g/mol) balances aromatic character with polar functionality, enabling diverse chemical transformations while maintaining optimal physiochemical properties for biological activity [1] [6].
Table 1: Key Physicochemical Properties of Methyl 2-(Trifluoromethyl)quinoline-6-carboxylate
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₈F₃NO₂ | [1] |
Molecular Weight | 255.19 g/mol | [1] |
CAS Registry Number | 1154743-11-9 | [1] [2] |
Density | 1.481 g/cm³ (similar analog) | [6] |
Boiling Point | 329.5°C (similar analog) | [6] |
SMILES Notation | COC(=O)C₁=CC₂=C(C=C₁)N=C(C=C₂)C(F)(F)F | [1] |
The trifluoromethyl group at C2 exerts profound electronic and steric effects that enhance drug-like properties. As one of the most lipophilic substituents in medicinal chemistry (-π value: +0.88), the -CF₃ group significantly increases membrane permeability and improves metabolic stability by resisting oxidative degradation – a common limitation of alkyl groups. Its strong electron-withdrawing nature (-I effect) polarizes the quinoline ring, enhancing hydrogen-bond acceptor strength at the adjacent nitrogen while facilitating charge-transfer interactions with biological targets [6] . This modification is clinically validated in antimalarial agents like mefloquine, where the -CF₃ group contributes to enhanced parasitemia clearance [6].
The methyl ester at C6 serves as a versatile synthetic handle and modulator of physicochemical properties. As a masked carboxylic acid, it offers temporary attenuation of acidity (predicted pKa ~3.5-4.0) while maintaining convertibility to amide or acid functionalities crucial for target binding. This esterification strategy improves cell permeability over the corresponding acid (logP increase ~0.5-1.0 unit), as evidenced by the higher logP of Methyl 2-(trifluoromethyl)quinoline-6-carboxylate compared to its carboxylic acid counterpart (C₁₁H₆F₃NO₂, MW 241.17) [6]. Crucially, the C6 position places the ester in conjugation with the heterocyclic nitrogen, enabling electronic modulation across the entire ring system – a feature exploited in kinase inhibitor design where such derivatives act as ATP-mimetics .
Quinoline-6-carboxylate derivatives trace their therapeutic legacy to early 20th-century antimalarial development, where the 4-quinolinecarbinol scaffold of cinchona alkaloids inspired synthetic analogs. The structural evolution toward carboxylate/ester functionalities accelerated with the discovery that C6 substitution optimizes spatial orientation toward heme targets in Plasmodium parasites. Modern derivatives like Methyl 2-(trifluoromethyl)quinoline-6-carboxylate represent a strategic advancement by combining this validated substitution pattern with trifluoromethylation – a technology unavailable during early quinoline drug development [6] .
The incorporation of trifluoromethyl groups into quinoline scaffolds became synthetically accessible only in the 1980s-1990s with the advent of practical trifluoromethylating reagents (e.g., Umemoto's reagent, CF₃I/Cu systems). This enabled systematic exploration of -CF₃ effects on quinoline pharmacology, revealing significant enhancements in target affinity against G-protein coupled receptors and antiviral potency. For example, 2-(trifluoromethyl)quinoline-4-carboxylates demonstrated >100-fold increased binding affinity for cannabinoid receptors compared to non-fluorinated analogs . Concurrently, the C6-ester moiety emerged as a critical intermediate in multistep syntheses of drug candidates – exemplified by its conversion to carboxamides in factor Xa inhibitors and to aldehydes (e.g., 2-(trifluoromethyl)quinoline-6-carbaldehyde, CAS 1260663-28-2) for reductive amination in kinase inhibitor programs [4] . This dual functionality explains the commercial availability of Methyl 2-(trifluoromethyl)quinoline-6-carboxylate as a building block from multiple suppliers (e.g., Abaci Pharma, Pharmint) for modern drug discovery pipelines [1] [2].
Table 2: Evolution of Key Quinoline Derivatives in Drug Discovery
Compound Class | Representative Structure | Therapeutic Application | Key Structural Advancement |
---|---|---|---|
Early Synthetic Quinolines | Chloroquine (C18H26ClN3) | Antimalarial | Diethylamino side chain at C4 |
Modern Trifluoromethyl Quinolines | Mefloquine (C17H16F6N2O) | Antimalarial | -CF₃ at C2 & C8 positions |
Carboxylate/Ester Intermediates | Methyl 2-(trifluoromethyl)quinoline-6-carboxylate | Drug discovery building block | Ester at C6, -CF₃ at C2 |
Advanced Derivatives | 2-(Trifluoromethyl)quinoline-6-carboxylic acid | Anticoagulants (Factor Xa inhibitors) | Carboxylic acid at C6, -CF₃ at C2 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: